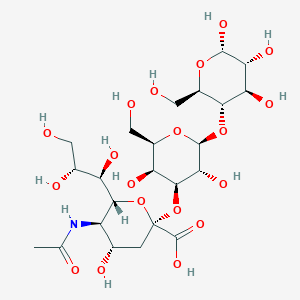

3'-beta-Sialyl-beta-lactose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

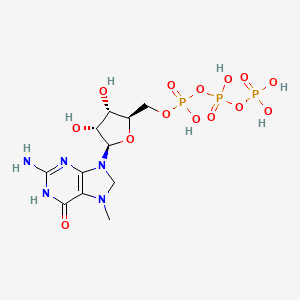

3’-beta-Sialyl-beta-lactose is a complex carbohydrate composed of sialic acid linked to lactose. It is a type of human milk oligosaccharide, which are the third most abundant component in human milk after lactose and fat. This compound plays a crucial role in infant nutrition and health, contributing to the development of the immune system and gut microbiota.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-beta-Sialyl-beta-lactose typically involves enzymatic methods due to the complexity of the molecule. One common approach is the use of a multi-enzymatic cascade in a one-pot biosynthesis. This method employs enzymes such as sialyltransferases to transfer sialic acid to lactose under optimized conditions, including specific pH, temperature, and the presence of cofactors like cytidine monophosphate .

Industrial Production Methods

Industrial production of 3’-beta-Sialyl-beta-lactose often utilizes genetically engineered microorganisms, such as Escherichia coli, to enhance yield and efficiency. These microorganisms are modified to express the necessary enzymes for the biosynthesis of the compound. The process involves fermentation, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3’-beta-Sialyl-beta-lactose can undergo various chemical reactions, including:

Hydrolysis: Breaking down into its monosaccharide components.

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Glycosylation: Addition of sugar moieties to form more complex carbohydrates.

Common Reagents and Conditions

Hydrolysis: Typically performed using acidic or enzymatic conditions.

Oxidation: Often involves reagents like periodate or enzymatic oxidases.

Glycosylation: Requires glycosyltransferases and activated sugar donors.

Major Products

Hydrolysis: Produces sialic acid and lactose.

Oxidation: Results in the formation of aldehydes or ketones.

Glycosylation: Leads to the formation of more complex oligosaccharides.

Scientific Research Applications

3’-beta-Sialyl-beta-lactose has numerous applications in scientific research:

Chemistry: Used as a model compound to study glycosylation reactions and carbohydrate chemistry.

Biology: Investigated for its role in cell-cell interactions and signaling pathways.

Industry: Utilized in the production of functional foods and nutraceuticals aimed at improving gut health and immune function.

Mechanism of Action

The mechanism by which 3’-beta-Sialyl-beta-lactose exerts its effects involves its interaction with specific receptors on the surface of cells. It can mimic the natural ligands of these receptors, thereby blocking the binding of pathogens and preventing infections. Additionally, it can modulate the immune response and promote the growth of beneficial gut bacteria .

Comparison with Similar Compounds

Similar Compounds

6’-Sialyllactose: Another human milk oligosaccharide with sialic acid linked at a different position.

Lacto-N-neotetraose: A neutral oligosaccharide found in human milk.

Lacto-N-tetraose: Another neutral oligosaccharide with a different structure.

Uniqueness

3’-beta-Sialyl-beta-lactose is unique due to its specific linkage of sialic acid to lactose, which imparts distinct biological functions. Its ability to prevent pathogen adhesion and modulate the immune system sets it apart from other similar compounds .

Properties

CAS No. |

64839-32-3 |

|---|---|

Molecular Formula |

C23H39NO19 |

Molecular Weight |

633.6 g/mol |

IUPAC Name |

(2S,4S,5R,6R)-5-acetamido-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C23H39NO19/c1-6(28)24-11-7(29)2-23(22(37)38,42-18(11)12(31)8(30)3-25)43-19-13(32)9(4-26)40-21(16(19)35)41-17-10(5-27)39-20(36)15(34)14(17)33/h7-21,25-27,29-36H,2-5H2,1H3,(H,24,28)(H,37,38)/t7-,8+,9+,10+,11+,12+,13-,14+,15+,16+,17+,18+,19-,20-,21-,23-/m0/s1 |

InChI Key |

CILYIEBUXJIHCO-LPTWSRJFSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3S,4R,5R)-5-[(2-deuterioacetyl)amino]-3,4,6-trihydroxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B10777326.png)

![1-[n[(Phenylmethoxy)carbonyl]-l-leucyl-4-[[n/n-[(phenylmethoxy)carbonyl]-/nl-leucyl]amino]-3-pyrrolidinone/n](/img/structure/B10777332.png)

![(1R,9R,12R,13S,14R,17S,18E,20R,21R,23R,24R,25R,27R)-17-ethyl-1,14,20-trihydroxy-23,25-dimethoxy-12-[(E)-1-[(1R,3R,4R)-3-methoxy-4-(1-methylindol-5-yl)oxycyclohexyl]prop-1-en-2-yl]-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B10777333.png)

![[Amino-[7-[[6-(1-ethanimidoylpiperidin-4-yl)oxy-2-methylbenzimidazol-1-yl]methyl]naphthalen-2-yl]methylidene]azanium](/img/structure/B10777341.png)

![(2S,3R)-2-[[4-(tert-butylcarbamoyl)piperazine-1-carbonyl]amino]-6-(diaminomethylideneamino)-3-formylhexanoic acid](/img/structure/B10777342.png)

![3-[(1-Amino-2-carboxy-ethyl)-hydroxy-phosphinoyl]-2-methyl-propionic acid](/img/structure/B10777393.png)

![1-Deoxy-6-O-phosphono-1-[(phosphonomethyl)amino]-L-threo-hexitol](/img/structure/B10777405.png)